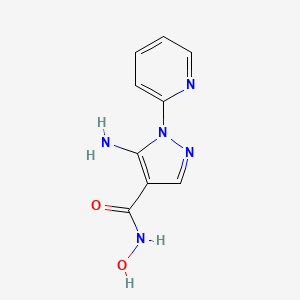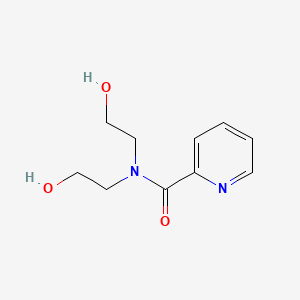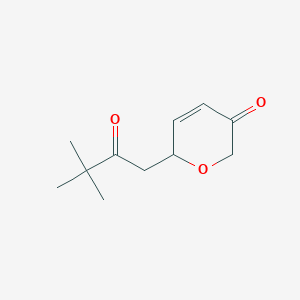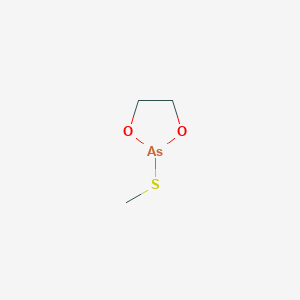
2-(Methylsulfanyl)-1,3,2-dioxarsolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a dioxarsolane ring substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1,3,2-dioxarsolane typically involves the reaction of arsenic trioxide with a suitable diol in the presence of a methylsulfanyl group donor. One common method is the cyclization of arsenic trioxide with 1,2-ethanedithiol under acidic conditions, followed by methylation using methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-1,3,2-dioxarsolane undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Arsenic compounds with lower oxidation states.
Substitution: Various substituted dioxarsolane derivatives.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-1,3,2-dioxarsolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the arsenic center can interact with nucleophilic sites in biological molecules, affecting cellular pathways and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)-1,4-dihydropyrimidine: Known for its analgesic activity.
2-(Methylsulfanyl)benzoic acid: Used in the synthesis of cardiotonic drugs.
2-(Methylsulfanyl)ethanol: A versatile building block in organic synthesis.
Uniqueness
2-(Methylsulfanyl)-1,3,2-dioxarsolane is unique due to its dioxarsolane ring structure and the presence of an arsenic center. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other methylsulfanyl-containing compounds .
Propriétés
Numéro CAS |
88129-65-1 |
|---|---|
Formule moléculaire |
C3H7AsO2S |
Poids moléculaire |
182.08 g/mol |
Nom IUPAC |
2-methylsulfanyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C3H7AsO2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3 |
Clé InChI |
NAACQXHLXPHXAS-UHFFFAOYSA-N |
SMILES canonique |
CS[As]1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
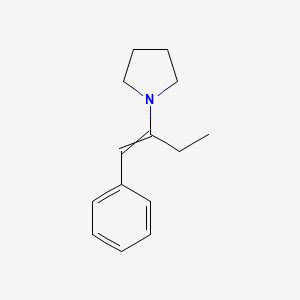
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
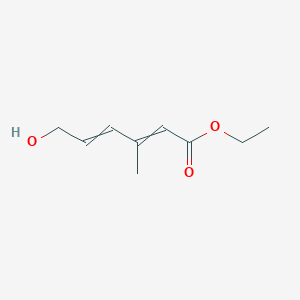
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
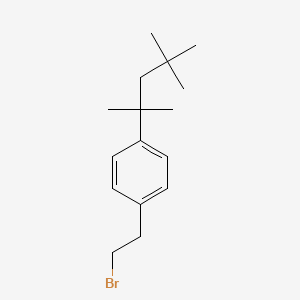
![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)
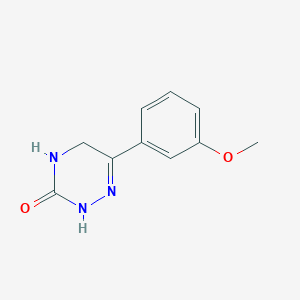
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)

